

In Vitro Activity of Omiganan Against Gram-Negative Bacteria: A Technical Guide

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Compound of Interest

Compound Name: *Omiganan Pentahydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Omiganan, a synthetic cationic antimicrobial peptide, against a range of clinically relevant gram-negative bacteria. The data and protocols presented are compiled from peer-reviewed scientific literature to support research and development efforts in the field of antimicrobial agents.

Introduction

Omiganan is a 12-amino-acid peptide analog of indolicidin, which has demonstrated broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi.^{[1][2]} Its mechanism of action is primarily attributed to the rapid disruption of microbial cell membranes.^{[2][3][4][5][6]} This guide focuses specifically on its efficacy against gram-negative pathogens, presenting quantitative data on its inhibitory activity and detailing the experimental methodologies used for its evaluation.

Quantitative Antimicrobial Activity

The in vitro potency of Omiganan is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of Omiganan against various gram-negative bacterial isolates.

Table 1: Omiganan MIC Distribution for Gram-Negative Bacilli

Organism (Number Tested)	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)
Escherichia coli	32	-	≤1024
Klebsiella spp.	32	-	≤1024
Enterobacter spp.	64	512	≤1024
Pseudomonas aeruginosa	128	256	≤1024
Data compiled from Sader et al., 2007. [7] [8]			

Table 2: Comparative Omiganan Activity Against Specific Phenotypes

Organism and Phenotype	MIC50 (mg/L)
Wild-type Escherichia coli	32
ESBL-producing Escherichia coli	32
Wild-type Klebsiella spp.	32
ESBL-producing Klebsiella spp.	128
Wild-type Enterobacter spp.	64
AmpC-hyperproducing Enterobacter spp.	32
Carbapenem-susceptible P. aeruginosa	128
Carbapenem-resistant P. aeruginosa	128
Data compiled from Sader et al., 2007. [7] [8]	

Experimental Protocols

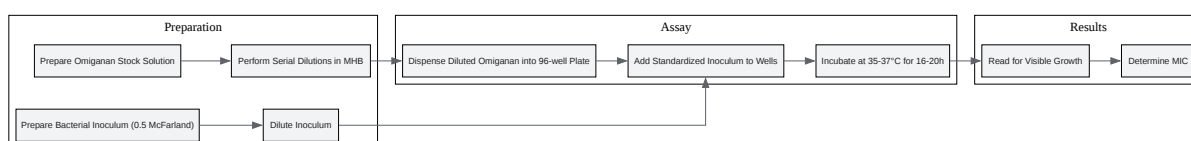
The following are detailed methodologies for key experiments used to assess the in vitro activity of Omiganan.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[9]

Protocol:

- **Preparation of Antimicrobial Agent:** Prepare a stock solution of Omiganan. A series of two-fold dilutions are then made in Mueller-Hinton Broth (MHB) to achieve the desired concentration range.[3][10]
- **Inoculum Preparation:** Culture the test microorganism on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[9] Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[11]
- **Inoculation:** Dispense the diluted antimicrobial agent into the wells of a 96-well microtiter plate. Add the standardized bacterial inoculum to each well.[3][4]
- **Incubation:** Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[3][11]
- **Reading Results:** The MIC is determined as the lowest concentration of Omiganan at which there is no visible growth of the microorganism.[3][9][10]



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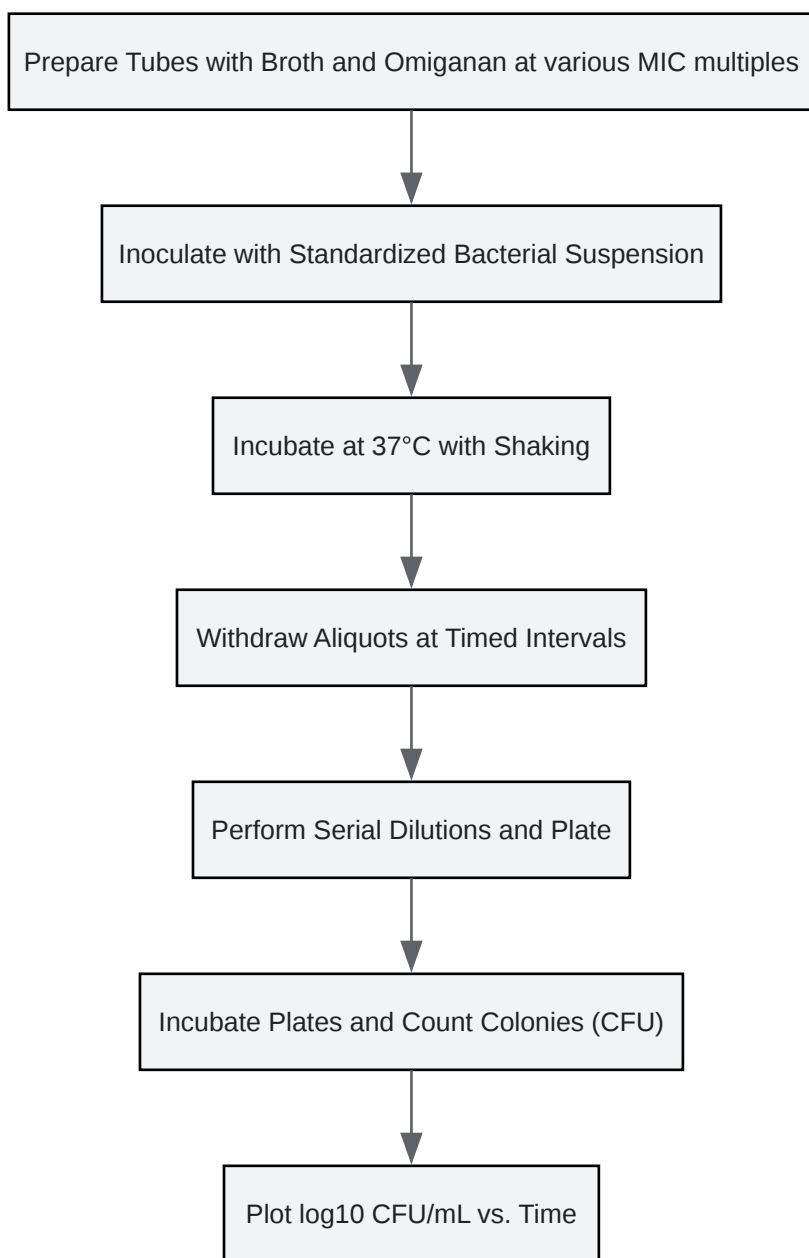
Workflow for MIC Determination.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[12]

Protocol:

- **Preparation:** Prepare test tubes or flasks containing Mueller-Hinton Broth with Omiganan at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the antimicrobial agent.[12]
- **Inoculation:** Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5×10^5 to 1×10^6 CFU/mL.
- **Incubation and Sampling:** Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.[11]
- **Viable Cell Count:** Perform serial dilutions of each aliquot and plate onto appropriate agar plates.
- **Incubation and Colony Counting:** Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.
- **Data Analysis:** Plot the \log_{10} CFU/mL versus time for each Omiganan concentration and the growth control. A bactericidal effect is typically defined as a ≥ 3 - \log_{10} reduction in CFU/mL from the initial inoculum.



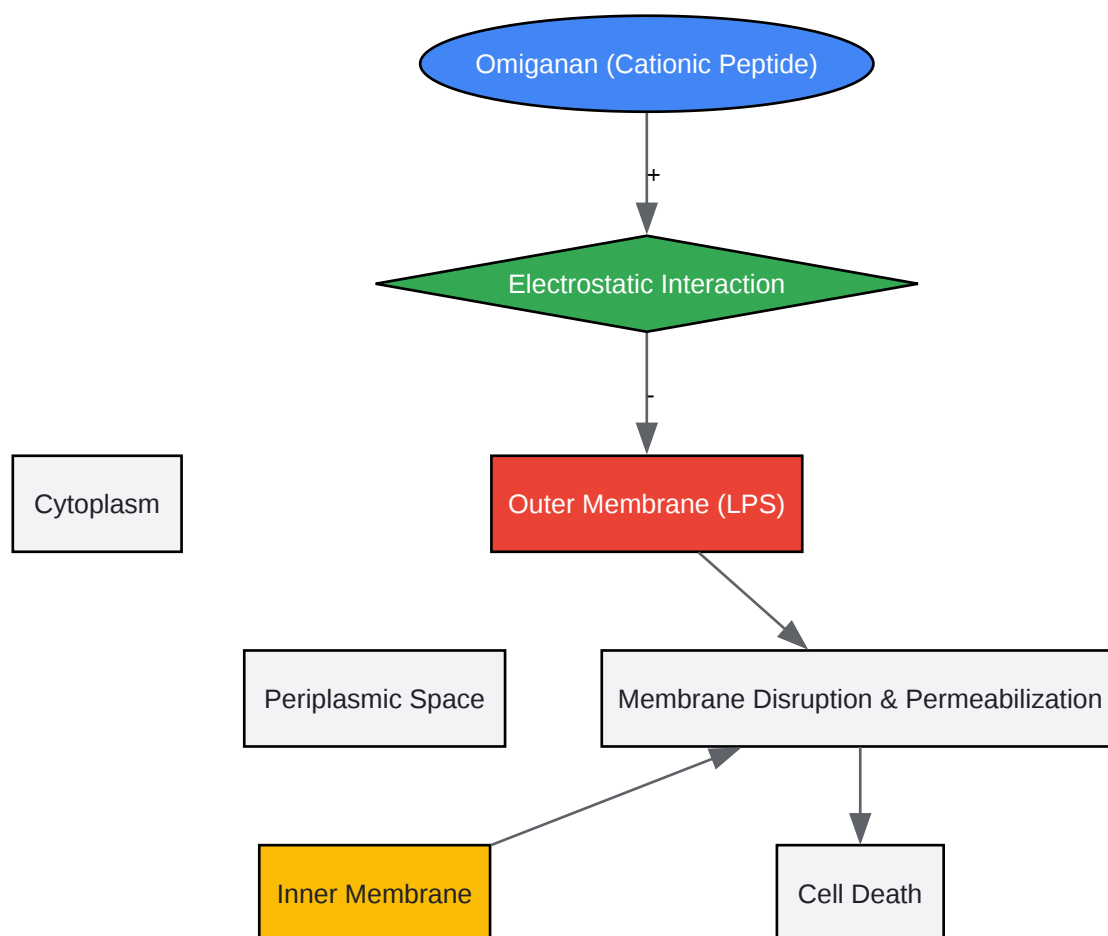
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Time-Kill Kinetics Experimental Workflow.

Mechanism of Action

Omiganan exerts its antimicrobial effect through a multi-step process that culminates in the disruption of the bacterial cell membrane. As a cationic peptide, it is initially attracted to the negatively charged components of the gram-negative outer membrane, such as

lipopolysaccharide (LPS). This interaction leads to membrane destabilization, increased permeability, and ultimately, cell death.[2][4][5][6]



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Conceptual Mechanism of Action of Omiganan.

Conclusion

Omiganan demonstrates significant in vitro activity against a broad range of gram-negative bacteria, including strains with resistance to other classes of antibiotics.[7][8] Its rapid, membrane-disrupting mechanism of action makes it a promising candidate for further investigation and development.[2][3][4] The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antimicrobial properties in a research setting.

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